In-Depth Technical Guide: 7-Methylnaphthalen-2-amine
In-Depth Technical Guide: 7-Methylnaphthalen-2-amine
Introduction
7-Methylnaphthalen-2-amine is a substituted naphthalene derivative that serves as a valuable building block in organic synthesis. Its unique structure, featuring a bicyclic aromatic naphthalene core with both a methyl and an amino functional group, imparts specific chemical properties that are of significant interest to researchers in medicinal chemistry and materials science. The naphthalene scaffold itself is a versatile platform in drug discovery, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1] This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of 7-Methylnaphthalen-2-amine, tailored for professionals in research and development.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of a molecule's physical and spectroscopic properties is fundamental for its application in synthesis and research. These characteristics dictate the conditions required for handling, reactions, and purification, and provide the means for unambiguous identification.
1.1 Core Physicochemical Properties
The key physicochemical properties of 7-Methylnaphthalen-2-amine are summarized in the table below. These values are crucial for predicting its behavior in various solvents and thermal conditions.
| Property | Value | Source(s) |
| IUPAC Name | 7-methylnaphthalen-2-amine | N/A |
| CAS Number | 116530-25-7 | [2] |
| Molecular Formula | C₁₁H₁₁N | [2] |
| Molecular Weight | 157.21 g/mol | [2][3] |
| Melting Point | 105 °C | [2] |
| Boiling Point (Predicted) | 324.5 ± 11.0 °C | [2] |
| Density (Predicted) | 1.106 ± 0.06 g/cm³ | [2] |
| pKa (Predicted) | 4.41 ± 0.10 | [2] |
Note: Some physical properties, such as boiling point and density, are predicted values based on computational models.
1.2 Spectroscopic Characterization
Spectroscopic data is the fingerprint of a molecule, allowing for its definitive identification and structural elucidation.
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¹H NMR: In the proton NMR spectrum, the protons attached to the amine group typically appear as a broad signal between 0.5-5.0 ppm, with the exact chemical shift being dependent on solvent and concentration.[4] The aromatic protons of the naphthalene ring system will resonate in the downfield region, typically between 7.0 and 8.0 ppm. The methyl group protons will appear as a singlet in the upfield region, characteristic of aliphatic protons.
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¹³C NMR: The carbon atoms of the naphthalene ring will exhibit signals in the aromatic region of the ¹³C NMR spectrum. The carbon atom attached to the electron-donating amino group will be shielded and appear at a relatively lower chemical shift compared to the other aromatic carbons. The methyl carbon will produce a signal in the aliphatic region, typically around 18 ppm.[5]
The IR spectrum of 7-Methylnaphthalen-2-amine is characterized by specific absorption bands corresponding to its functional groups.[5]
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N-H Stretching: Primary amines show two characteristic peaks in the region of 3400-3500 cm⁻¹ due to asymmetric and symmetric N-H stretching vibrations.[4]
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Aromatic C-H Stretching: Absorption bands for the sp² C-H bonds of the aromatic ring are typically observed between 3000-3100 cm⁻¹.[5]
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Aliphatic C-H Stretching: The C-H bonds of the methyl group will show stretching vibrations in the 2850-2950 cm⁻¹ range.[5]
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C=C Stretching (Aromatic): Characteristic skeletal vibrations of the naphthalene ring appear around 1470-1610 cm⁻¹.[5]
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound. For 7-Methylnaphthalen-2-amine, the molecular ion peak (M⁺) would be observed at an m/z value corresponding to its molecular weight of 157.21.[5]
Section 2: Synthesis and Purification
The synthesis of 7-Methylnaphthalen-2-amine can be approached through several established organic chemistry transformations. A common and effective method involves the amination of the corresponding naphthol precursor.
2.1 Synthetic Workflow: Bucherer Reaction
The Bucherer reaction is a classic method for the conversion of naphthols to naphthylamines. This reversible reaction is typically carried out in the presence of an aqueous sulfite or bisulfite and ammonia. The causality behind this choice is the ability of the bisulfite to facilitate the nucleophilic substitution of the hydroxyl group with an amino group.
Caption: Synthetic workflow for 7-Methylnaphthalen-2-amine via the Bucherer reaction.
2.2 Step-by-Step Experimental Protocol
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Reaction Setup: In a high-pressure reaction vessel, combine 7-methylnaphthalen-2-ol (1 equivalent), sodium bisulfite (2.5 equivalents), and a concentrated aqueous solution of ammonia (10 equivalents).
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Heating: Seal the vessel and heat the mixture to 150-180 °C with constant stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete (typically 12-24 hours), cool the vessel to room temperature. Carefully neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) to precipitate the crude product.
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Isolation: Filter the solid precipitate and wash thoroughly with cold water to remove any inorganic salts.
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Purification: The crude 7-Methylnaphthalen-2-amine can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Section 3: Chemical Reactivity and Derivatization
The chemical reactivity of 7-Methylnaphthalen-2-amine is dominated by the nucleophilic character of the amino group and the susceptibility of the electron-rich naphthalene ring to electrophilic substitution.
3.1 Reactivity of the Amino Group
The lone pair of electrons on the nitrogen atom makes the amino group a potent nucleophile and a base. It readily undergoes reactions such as:
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Acylation: Reaction with acyl chlorides or anhydrides to form amides.
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Alkylation: Reaction with alkyl halides to form secondary and tertiary amines.
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Diazotization: Reaction with nitrous acid (HONO) at low temperatures to form a diazonium salt, which is a versatile intermediate for introducing a wide range of functional groups.
3.2 Electrophilic Aromatic Substitution
The amino group is a strong activating group, directing incoming electrophiles to the ortho and para positions relative to itself. In the case of 2-aminonaphthalene derivatives, the C1 and C3 positions are the most activated sites for electrophilic attack.
Caption: Key reactivity sites on the 7-Methylnaphthalen-2-amine molecule.
Section 4: Applications in Research and Development
The structural features of 7-Methylnaphthalen-2-amine make it a valuable intermediate in the synthesis of more complex molecules with potential applications in various fields.
4.1 Medicinal Chemistry
Naphthalene-based compounds are extensively explored in medicinal chemistry for a wide range of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory agents.[1][6] 7-Methylnaphthalen-2-amine serves as a scaffold for the synthesis of novel drug candidates. Its derivatives are investigated for their potential as enzyme inhibitors and receptor modulators. For instance, naphthoquinone derivatives, which can be synthesized from naphthalenamines, are relevant for developing new therapeutics.[7]
4.2 Materials Science
Aromatic amines are key components in the synthesis of dyes, pigments, and polymers.[8] The naphthalene moiety can impart desirable properties such as thermal stability and fluorescence to materials. Derivatives of 7-Methylnaphthalen-2-amine could be utilized in the development of organic light-emitting diodes (OLEDs) and other advanced materials.
Section 5: Safety, Handling, and Storage
As with any chemical compound, proper safety precautions are paramount when handling 7-Methylnaphthalen-2-amine.
5.1 Hazard Identification
Based on safety data for similar aromatic amines, 7-Methylnaphthalen-2-amine should be handled with care. Potential hazards include:
-
Acute Toxicity: Harmful if swallowed.
-
Skin and Eye Irritation: Causes skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
5.2 Handling and Personal Protective Equipment (PPE)
-
Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Avoid breathing dust.
-
Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9]
-
Wash hands thoroughly after handling.
5.3 Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[9][10]
-
Keep away from heat, sparks, and open flames.[9]
-
It is recommended to store under an inert atmosphere to prevent degradation.[10]
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CAS No : 2216-67-3 | Product Name : N-Methylnaphthalen-2-amine | Pharmaffiliates. (n.d.). Retrieved from [Link]
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CAS 2216-67-3 | N-Methylnaphthalen-2-amine - Hoffman Fine Chemicals. (n.d.). Retrieved from [Link]
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TOXICOLOGICAL PROFILE FOR NAPHTHALENE, 1-METHYLNAPHTHALENE, AND 2-METHYLNAPHTHALENE - EPA. (n.d.). Retrieved from [Link]
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